molecular formula C10H6F6O2 B13433870 4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone

4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone

Cat. No.: B13433870
M. Wt: 272.14 g/mol
InChI Key: FBXDUBXSRFVOTK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors, potentially modulating biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H6F6O2/c1-5(17)7-3-2-6(18-10(14,15)16)4-8(7)9(11,12)13/h2-4H,1H3

InChI Key

FBXDUBXSRFVOTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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